molecular formula C30H29NO6 B255318 Dibenzyl 4-(4-hydroxy-3-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Dibenzyl 4-(4-hydroxy-3-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No. B255318
M. Wt: 499.6 g/mol
InChI Key: PVMSCNTYPXJGEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dibenzyl 4-(4-hydroxy-3-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, also known as HDP, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of dihydropyridine derivatives and has been studied for its effects on various biochemical and physiological processes.

Mechanism of Action

The mechanism of action of Dibenzyl 4-(4-hydroxy-3-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in the progression of diseases. The compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins, and to modulate the expression of various genes involved in cell proliferation and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that Dibenzyl 4-(4-hydroxy-3-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate exhibits various biochemical and physiological effects, including the inhibition of cancer cell proliferation, the induction of apoptosis, and the reduction of oxidative stress and inflammation. The compound has also been shown to improve cardiovascular function and to protect against neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of Dibenzyl 4-(4-hydroxy-3-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate for lab experiments is its low toxicity and high stability, which make it suitable for in vitro and in vivo studies. However, the compound has limited solubility in water, which can make it challenging to use in some experiments.

Future Directions

There are several future directions for the study of Dibenzyl 4-(4-hydroxy-3-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, including the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in other fields of medicine, and the elucidation of its mechanism of action. Additionally, the development of Dibenzyl 4-(4-hydroxy-3-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate analogs with improved bioavailability and efficacy could lead to the development of more effective drugs.

Synthesis Methods

The synthesis of Dibenzyl 4-(4-hydroxy-3-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves several steps, including the condensation of 4-hydroxy-3-methoxybenzaldehyde with ethyl acetoacetate, followed by the reaction with benzylamine and the final cyclization with dimethyl malonate. The resulting product is a yellow crystalline powder with a molecular weight of 487.6 g/mol.

Scientific Research Applications

Dibenzyl 4-(4-hydroxy-3-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate has been extensively studied for its potential therapeutic applications in various fields of medicine, including cancer, cardiovascular diseases, and neurological disorders. The compound has been shown to exhibit antioxidant, anti-inflammatory, and anticancer properties, making it a promising candidate for drug development.

properties

Product Name

Dibenzyl 4-(4-hydroxy-3-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Molecular Formula

C30H29NO6

Molecular Weight

499.6 g/mol

IUPAC Name

dibenzyl 4-(4-hydroxy-3-methoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C30H29NO6/c1-19-26(29(33)36-17-21-10-6-4-7-11-21)28(23-14-15-24(32)25(16-23)35-3)27(20(2)31-19)30(34)37-18-22-12-8-5-9-13-22/h4-16,28,31-32H,17-18H2,1-3H3

InChI Key

PVMSCNTYPXJGEX-UHFFFAOYSA-N

SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCC2=CC=CC=C2)C3=CC(=C(C=C3)O)OC)C(=O)OCC4=CC=CC=C4

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCC2=CC=CC=C2)C3=CC(=C(C=C3)O)OC)C(=O)OCC4=CC=CC=C4

Pictograms

Irritant

Origin of Product

United States

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